molecular formula C12H22N6O2 B2873250 tert-butyl N-[1-(5-amino-1H-1,2,4-triazol-3-yl)piperidin-4-yl]carbamate CAS No. 1710674-46-6

tert-butyl N-[1-(5-amino-1H-1,2,4-triazol-3-yl)piperidin-4-yl]carbamate

Cat. No.: B2873250
CAS No.: 1710674-46-6
M. Wt: 282.348
InChI Key: CLKSQDBSAWMZFX-UHFFFAOYSA-N
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Description

tert-butyl N-[1-(5-amino-1H-1,2,4-triazol-3-yl)piperidin-4-yl]carbamate is a sophisticated chemical intermediate of significant interest in medicinal chemistry, particularly in the development of novel kinase inhibitors. Its structure incorporates a 1,2,4-triazole scaffold, a privileged heterocycle in drug discovery known for its ability to participate in key hydrogen bonding interactions within enzyme active sites source . This compound serves as a critical precursor in the synthesis of molecules that target protein kinases, which are enzymes implicated in a wide range of diseases, including cancer and inflammatory disorders. Specifically, this intermediate has been identified in patent literature for the preparation of potent and selective inhibitors of the JAK (Janus Kinase) family of kinases source . The piperidine moiety provides conformational restraint and can improve pharmacokinetic properties, while the Boc (tert-butoxycarbonyl) protecting group is essential for staged synthetic strategies. Researchers value this compound for its utility in constructing complex molecules aimed at modulating intracellular signaling pathways, providing a versatile building block for probing kinase function and developing new therapeutic candidates, including those targeting anaplastic lymphoma kinase (ALK) pathways source .

Properties

IUPAC Name

tert-butyl N-[1-(5-amino-1H-1,2,4-triazol-3-yl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N6O2/c1-12(2,3)20-11(19)14-8-4-6-18(7-5-8)10-15-9(13)16-17-10/h8H,4-7H2,1-3H3,(H,14,19)(H3,13,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKSQDBSAWMZFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=NNC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-butyl N-[1-(5-amino-1H-1,2,4-triazol-3-yl)piperidin-4-yl]carbamate is a synthetic organic compound with potential applications in medicinal chemistry. Its structure incorporates a piperidine moiety and a triazole ring, which are known to contribute to biological activity. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C12H22N6O2
  • Molecular Weight : 282.34 g/mol
  • CAS Number : 1710674-46-6
  • Purity : Minimum 95%

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The triazole ring is known for its role in enzyme inhibition and receptor binding, which can lead to various pharmacological effects.

Potential Mechanisms:

  • Enzyme Inhibition : Compounds featuring triazole rings have been shown to inhibit enzymes involved in critical pathways such as cell proliferation and metabolism.
  • Receptor Modulation : The piperidine component may facilitate binding to neurotransmitter receptors, potentially affecting neurological functions.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

Activity TypeDescriptionReferences
AntimicrobialExhibits activity against bacterial pathogens by inhibiting essential enzymes.
AnticancerShows potential in inhibiting cancer cell proliferation through targeted enzyme pathways.
AntiviralMay interfere with viral replication mechanisms via enzyme inhibition.
NeuroprotectivePotentially protects neuronal cells from damage through receptor modulation.

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Antimicrobial Activity :
    A study evaluated the antimicrobial properties of triazole derivatives and found that certain modifications enhanced their efficacy against Gram-positive and Gram-negative bacteria. The mechanism involved the inhibition of essential bacterial enzymes, leading to cell death .
  • Anticancer Properties :
    Research on similar triazole-containing compounds demonstrated their ability to inhibit cancer cell lines by targeting specific kinases involved in cell cycle regulation. The compounds were effective in reducing tumor growth in vitro and showed promise in vivo .
  • Neuroprotective Effects :
    Another investigation highlighted the neuroprotective properties of triazole derivatives in models of neurodegeneration. These compounds were found to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The following table compares the target compound with structurally related piperidine carbamates:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Functional Groups
Target Compound C₁₃H₂₂N₆O₂ 294.35 5-amino-1H-1,2,4-triazol-3-yl Carbamate, Triazole amine
tert-butyl N-[(5-amino-1H-1,2,4-triazol-3-yl)methyl]carbamate C₈H₁₄N₆O₂ 213.24 (Triazolyl)methyl Carbamate, Triazole amine
tert-butyl (1-acetylpiperidin-4-yl)carbamate C₁₂H₂₂N₂O₃ 242.31 Acetyl Carbamate, Amide
N-[1-(cyanomethyl)piperidin-4-yl]carbamate C₉H₁₅N₃O₂ 197.24 Cyanomethyl Carbamate, Nitrile
Ethyl N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]carbamate (fentanyl analog) C₂₃H₂₉N₂O₂ 377.49 2-Phenylethyl, Phenyl Carbamate, Aromatic
Key Observations:

Substituent Diversity: The target compound’s 5-amino-triazole group is distinct from the acetyl (), cyanomethyl (), or aryl substituents (). The (triazolyl)methyl analog () shares the triazole core but positions it on a methyl spacer, reducing steric hindrance compared to the target compound’s direct piperidine-triazole linkage.

Molecular Weight and Solubility: The target compound’s higher molecular weight (294.35 g/mol) versus simpler analogs (e.g., 197.24 g/mol in ) suggests reduced solubility in non-polar solvents. The triazole’s amine group may improve aqueous solubility relative to nitrile- or acetyl-substituted analogs .

Synthetic Accessibility: The Boc protection strategy is common across analogs (e.g., ).

Physicochemical and Pharmacokinetic Properties

  • Polarity: The 5-amino-triazole group increases polarity (logP ~1.5 estimated) compared to acetyl (logP ~0.5) or cyanomethyl (logP ~1.0) substituents. This enhances solubility in polar solvents and biological fluids.
  • Stability : The Boc group in the target compound is stable under basic conditions but cleaved under acidic conditions, similar to other tert-butyl carbamates .

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